1-azido-3-bromo-2-chlorobenzene
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Overview
Description
1-Azido-3-bromo-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-3-bromo-2-chlorobenzene can be synthesized through a multi-step process involving the introduction of the azido group, bromine, and chlorine onto the benzene ring. One common method involves the diazotization of 3-bromo-2-chloroaniline followed by a Sandmeyer reaction to introduce the azido group. The reaction conditions typically involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN₃) to form the azido compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azido-3-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used as a nucleophile.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3-bromo-2-chloroaniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-3-bromo-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Potential use in bioconjugation reactions to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-azido-3-bromo-2-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in bioconjugation, the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
1-Azido-2-bromo-4-chlorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Azido-4-bromo-2-chlorobenzene: Another isomer with different substitution pattern.
Uniqueness
1-Azido-3-bromo-2-chlorobenzene is unique due to the specific positioning of the azido, bromine, and chlorine groups on the benzene ring. This unique arrangement influences its reactivity and makes it particularly useful in specific synthetic applications, such as the formation of triazoles through click chemistry .
Properties
CAS No. |
2022844-91-1 |
---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
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